2,5-Dibromo-4-ethoxypyridine

Beschreibung

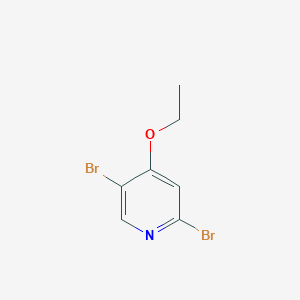

2,5-Dibromo-4-ethoxypyridine (CAS: 89677-66-7) is a halogenated pyridine derivative characterized by bromine substituents at the 2- and 5-positions and an ethoxy group at the 4-position. Its InChIKey is YLCLQBVICZDSLL-UHFFFAOYSA-N . This compound is notable for its synthetic versatility, particularly in nucleophilic substitution reactions and as a precursor in pharmaceutical intermediates. Key properties include:

- Molecular formula: C₇H₇Br₂NO

- Molecular weight: 305.95 g/mol

- Synonym: 3,5-dibromo-4-ethoxypyridine (note: 3,5-dibromo is a common mislabeling; correct positions are 2,5-dibromo) .

Reactivity studies in liquid ammonia reveal that bromine substituents undergo migration, and amino groups can replace bromine under specific conditions, making it valuable for synthesizing functionalized pyridines .

Eigenschaften

IUPAC Name |

2,5-dibromo-4-ethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKMJPOILVNCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-ethoxypyridine can be achieved through various methods. One common approach involves the bromination of 4-ethoxypyridine using bromine in the presence of a suitable solvent. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable processes such as the use of continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Dibrom-4-ethoxypyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch der Oxidationszustand des Pyridinrings verändert wird.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden, um die Bromatome durch andere Gruppen zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden, um den Pyridinring zu oxidieren.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution mit Natriummethoxid 2,5-Dimethoxy-4-ethoxypyridin ergeben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,5-Dibrom-4-ethoxypyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromatome und die Ethoxygruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen und anderen Proteinen interagieren und deren Funktion und Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-ethoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and other proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties and Reactivity

Research Findings and Implications

Bromine Migration : The this compound isomer exhibits superior stability compared to 2,3- and 3,5-isomers, making it the preferred substrate for controlled functionalization .

Substituent Effects : Ethoxy groups enhance electrophilic substitution rates relative to methyl, but methyl improves thermal stability .

Synthetic Utility: this compound’s predictable reactivity in ammonia enables scalable production of amino-pyridines, critical for bioactive molecule synthesis .

Biologische Aktivität

2,5-Dibromo-4-ethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a pyridine ring. This configuration enhances its reactivity and solubility in various solvents. Its molecular formula is , with a molar mass of approximately 251.95 g/mol. The compound typically appears as a pale yellow solid.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activities. For instance, derivatives of dibromopyridines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1 summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| 3,5-Dibromo-2-ethoxypyridine | S. aureus | High |

| 4-Bromo-2-methylpyridine | Bacillus subtilis | Low |

Anti-inflammatory and Anticancer Potential

The derivatives of this compound are also being explored for anti-inflammatory and anticancer properties. Studies suggest that these compounds may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation .

The mechanism through which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with biological macromolecules. This interaction can modulate enzyme activity or receptor function, leading to therapeutic effects .

Case Studies

A notable study examined the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation in vitro at concentrations ranging from 10 µM to 50 µM. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.